molecular formula C23H22N2O3S B2419935 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1021039-87-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2419935
CAS No.: 1021039-87-1
M. Wt: 406.5
InChI Key: ZSMUZOSXIBDDDH-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a methylbenzenesulfonamide group.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-7-5-11-21(15-17)29(27,28)24-20-13-12-18-10-6-14-25(22(18)16-20)23(26)19-8-3-2-4-9-19/h2-5,7-9,11-13,15-16,24H,6,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMUZOSXIBDDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydroquinoline Skeleton

The tetrahydroquinoline moiety is synthesized through a cyclocondensation reaction. A representative method involves the reaction of $$ \alpha,\beta $$-unsaturated ketones with aryl amines. For example, ortho-$$ N $$-sulfonated aminophenyl $$ \alpha,\beta $$-unsaturated ketones react with indandione derivatives in the presence of DABCO to yield tetrahydroquinoline derivatives with >20:1 diastereomeric ratios. Optimized conditions use dichloromethane (CH$$2$$Cl$$2$$) as the solvent at 0°C, achieving yields up to 95%.

Benzoylation at Position 1

The benzoyl group is introduced via acylation using benzoyl chloride under basic conditions. In a patent describing similar compounds, benzoylation was achieved by treating the tetrahydroquinoline intermediate with benzoyl chloride in the presence of triethylamine (Et$$_3$$N) in dichloromethane. The reaction typically proceeds at room temperature for 12–24 hours, with yields exceeding 80%.

Sulfonamide Installation at Position 7

Sulfonylation of the aromatic ring at position 7 is performed using 3-methylbenzenesulfonyl chloride. A protocol from quinoline-5-sulfonamide synthesis involves reacting the tetrahydroquinoline intermediate with the sulfonyl chloride in acetonitrile, employing a four-fold molar excess of the sulfonating agent. The reaction is quenched with aqueous sodium bicarbonate, and the product is isolated via extraction and column chromatography.

Synthetic Route 2: Convergent Approach via Intermediate Coupling

Preparation of 1-Benzoyl-1,2,3,4-Tetrahydroquinolin-7-Amine

An alternative strategy involves synthesizing 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine as a key intermediate. This is achieved through reductive amination of 7-nitro-1-benzoyltetrahydroquinoline using hydrogen gas and palladium on carbon (Pd/C). The nitro group is reduced to an amine, which is subsequently sulfonylated.

Sulfonylation of the Aromatic Amine

The amine intermediate reacts with 3-methylbenzenesulfonyl chloride in dichloromethane under Schotten-Baumann conditions. A patent describing analogous sulfonamide formations reports yields of 55–70% when using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. The reaction mixture is stirred at 40°C for 12 hours, followed by purification via recrystallization.

Optimization of Reaction Conditions and Catalysis

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For the aza-Michael/Michael reaction, aprotic solvents like CH$$2$$Cl$$2$$ and toluene are optimal, providing yields >80%, whereas polar solvents like THF or Et$$_2$$O result in lower conversions. Lower temperatures (0°C) enhance diastereoselectivity but may prolong reaction times.

Catalytic Systems

  • DABCO : Effective for aza-Michael additions, yielding 71% product in $$ p $$-xylene.
  • Cu Catalysts : Used in triazole-forming reactions, though chelation with quinoline systems may necessitate protective groups.
  • Enzymatic Resolution : Patent EP2824187A1 highlights the use of lipases for enantioselective synthesis of tetrahydroquinoline intermediates, though this remains untested for the target compound.

Characterization and Analytical Data

Spectroscopic Analysis

  • $$ ^1\text{H} $$-NMR : Key signals include aromatic protons at δ 7.34–8.32 ppm, methyl groups at δ 2.73–3.04 ppm, and sulfonamide NH at δ 6.08 ppm.
  • Mass Spectrometry : HR-MS confirms the molecular ion peak at $$ m/z $$ 406.5 (calculated for $$ \text{C}{23}\text{H}{22}\text{N}{2}\text{O}{3}\text{S} $$).

X-ray Crystallography

While X-ray data for the target compound is unavailable, related spiro-tetrahydroquinolines exhibit chair conformations for the tetrahydroquinoline ring and planar sulfonamide groups.

Applications and Biological Relevance

Although direct biological data for this compound is limited, structurally similar tetrahydroquinoline derivatives demonstrate wound-healing and anticancer activities. For instance, spiro-tetrahydroquinolines showed significant wound closure in mouse models, attributed to their anti-inflammatory properties.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Biological Activities

Research indicates that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide exhibits several promising biological activities:

Antimicrobial Properties

Compounds with similar structures have shown significant antimicrobial effects against various pathogens. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

Anticancer Activity

Studies suggest that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. The unique interactions of this compound with cellular targets may lead to apoptosis in cancer cells.

Anti-inflammatory Effects

Given the structural similarities with known anti-inflammatory agents, this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and its derivatives:

  • Antimicrobial Evaluation :
    A study assessed the antimicrobial activity of related compounds against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating tuberculosis .
  • Anticancer Studies :
    Research has demonstrated that tetrahydroquinoline derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound were tested for their ability to inhibit tumor growth in vivo .
  • Mechanistic Insights :
    Investigations into the mechanism of action revealed that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression and inflammation .

Potential Applications

Given its diverse biological activities, this compound holds promise for applications in:

  • Drug Development : As a lead compound for synthesizing new therapeutic agents targeting infectious diseases and cancer.
  • Pharmacological Research : To explore its mechanism of action and potential side effects in clinical settings.
  • Chemical Biology : As a tool compound for studying biological pathways and enzyme interactions.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research.

Chemical Structure and Synthesis

The compound belongs to the class of quinoline derivatives , which are known for their pharmacological properties. The synthesis typically involves several steps, including:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through methods like the Biltz synthesis, where aniline derivatives react with ketones under acidic conditions.
  • Acylation : The introduction of the benzoyl group is performed via Friedel-Crafts acylation.
  • Sulfonation : Finally, the sulfonamide group is introduced through a sulfonation reaction.

The overall molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 358.45 g/mol .

The biological activity of this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It binds to receptors such as opioid receptors, potentially affecting pain perception and analgesic pathways .

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Analgesic Properties : Studies have highlighted its potential as an analgesic agent by acting on the μ-opioid receptor (MOR) .
  • Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties against various bacterial strains .

Comparative Biological Activity

CompoundActivity TypeMechanism
This compoundAnalgesicMOR Agonist
Similar Quinoline DerivativesAntimicrobialDisruption of bacterial cell wall synthesis

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

  • Anti-nociceptive Effects : In animal models (e.g., tail-flick test), compounds structurally related to this compound demonstrated significant anti-nociceptive effects .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the chemical structure can enhance potency and selectivity for specific receptors or enzymes .

Q & A

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzoyl vs. sulfonamide positioning). Key signals:
    • Tetrahydroquinoline protons : δ 1.5–2.5 ppm (multiplet, CH₂ groups).
    • Sulfonamide NH : δ 7.2–7.5 ppm (broad singlet) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and confirm stereochemistry. High-resolution data (d-spacing < 0.8 Å) minimizes refinement errors .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (expected [M+H]⁺: ~435.1 g/mol) .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer :
Contradictions often arise from assay-specific variables:

  • Case Study : If anti-inflammatory activity is observed in murine macrophages but not in human PBMCs, consider:
    • Species-Specific Targets : Cross-check target homology (e.g., COX-2 vs. COX-1 isoform expression).
    • Assay Conditions : Varying ATP concentrations in kinase assays can alter inhibition kinetics .
      Resolution Workflow :

Dose-Response Curves : Confirm activity across multiple concentrations (1 nM–100 µM).

Orthogonal Assays : Validate results using SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Basic: What are the primary biological targets and pathways implicated for this compound?

Q. Methodological Answer :

  • Enzyme Inhibition : Sulfonamide derivatives often target carbonic anhydrase IX/XII, relevant in cancer metabolism.
  • Receptor Modulation : The tetrahydroquinoline core may interact with G-protein-coupled receptors (GPCRs), such as serotonin receptors, based on structural analogs .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cancer cells can identify dysregulated pathways (e.g., apoptosis, HIF-1α signaling) .

Advanced: What strategies mitigate off-target effects during in vivo studies?

Q. Methodological Answer :

  • Prodrug Design : Introduce cleavable groups (e.g., ester linkages) to enhance tissue specificity.
  • Pharmacokinetic Optimization : Adjust logP values (ideal range: 2–3) via methyl or methoxy substituents to balance blood-brain barrier penetration and hepatic clearance .
  • CRISPR Screening : Identify off-target gene interactions in knockout cell lines .

Basic: How does the compound’s solubility and stability profile impact formulation development?

Q. Methodological Answer :

  • Solubility : Poor aqueous solubility (<10 µM) necessitates co-solvents (e.g., PEG-400) or nanoformulation (liposomes).
  • Stability :
    • pH Sensitivity : Degrades in acidic conditions (t₁/₂ < 24 hrs at pH 2), requiring enteric coating for oral delivery.
    • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation .

Advanced: How can computational methods predict metabolite formation and toxicity?

Q. Methodological Answer :

  • In Silico Tools :
    • GLORY : Predicts Phase I/II metabolites (e.g., hydroxylation at the tetrahydroquinoline ring).
    • ProTox-II : Estimates hepatotoxicity (e.g., benzoyl group → CYP3A4-mediated reactive intermediates) .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Basic: What are the best practices for storing and handling this compound?

Q. Methodological Answer :

  • Storage : Argon-atmosphere desiccators at −20°C to prevent oxidation.
  • Handling : Use nitrile gloves and fume hoods to avoid dermal exposure (LD₅₀ > 500 mg/kg in rodents, but potential sensitizer) .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry?

Q. Methodological Answer :

  • SHELXT : Solve crystal structures from X-ray diffraction data (Cu-Kα radiation, λ = 1.5418 Å).
  • Refinement : Use anisotropic displacement parameters to distinguish enantiomers (Flack parameter < 0.1).
  • Case Study : A 1.2 Å resolution structure confirmed the (R)-configuration at the tetrahydroquinoline chiral center in a related analog .

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